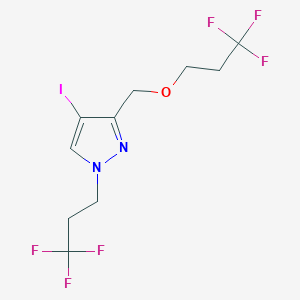

![molecular formula C9H10N2O B2487348 (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 217435-67-1](/img/structure/B2487348.png)

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” is a chemical compound with the CAS Number: 217435-67-1 . It has a molecular weight of 162.19 and its IUPAC name is (6-methylimidazo [1,2-a]pyridin-3-yl)methanol . The compound is typically a white to yellow solid at room temperature .

Synthesis Analysis

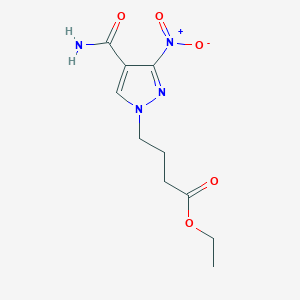

The synthesis of imidazo[1,2-a]pyridines, which includes “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The process is reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular structure of “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” is represented by the linear formula C9H10N2O .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” involves the condensation of 2-aminopyridines with α-bromoketones . This reaction is facilitated by microwave irradiation .Physical And Chemical Properties Analysis

“(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” is a white to yellow solid at room temperature . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación

Anticancer Properties

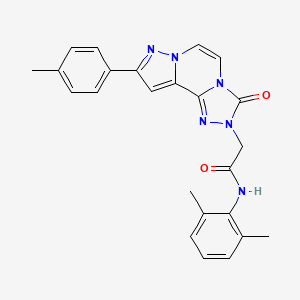

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol: derivatives have shown promise as anticancer agents. Specifically, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized. These compounds demonstrated submicromolar inhibitory activity against various tumor cell lines. Notably, compound 13k exhibited potent activity, inducing cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting PI3Kα with an impressive IC50 value of 1.94 nM .

PI3K Signaling Pathway Inhibition

Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis. Therefore, PI3K inhibitors have garnered significant interest for cancer treatment. The study mentioned earlier highlights the potential of (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol derivatives as lead compounds for developing PI3Kα inhibitors .

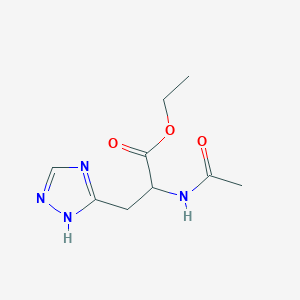

Tuberculosis Drug Development

Interestingly, imidazopyridine , a fused bicyclic heterocycle that includes the imidazo[1,2-a]pyridine moiety, has been recognized as a valuable scaffold in medicinal chemistry. Recent developments in this field include the investigation of novel TB drugs. For instance, Q203 , an imidazopyridine derivative, demonstrated significant reductions in bacterial load in a mouse model infected with Mycobacterium tuberculosis .

Safety and Hazards

The safety information for “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” includes several hazard statements: H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The compound is represented by the exclamation mark pictogram and the signal word “Warning” is used .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various targets in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway, which is often associated with tumorigenesis and cancer progression .

Pharmacokinetics

The compound’s molecular weight of 16219 suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons generally have good bioavailability.

Result of Action

Related compounds have shown inhibitory effects on certain cancer cell lines .

Propiedades

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-5,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJTYHBNEDSUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2CO)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)

![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)